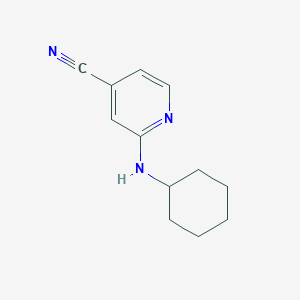
2-(Cyclohexylamino)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylamino)isonicotinonitrile is an organic compound with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol. This compound features a pyridine ring substituted with a cyano group and a cyclohexylamino group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)isonicotinonitrile typically involves the reaction of 2-chloro-3-cyanopyridine with cyclohexylamine . The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
2-Chloro-3-cyanopyridine+Cyclohexylamine→this compound
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylamino)isonicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be susceptible to nucleophilic substitution by strong nucleophiles, potentially leading to the formation of new C-N bonds.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Protonation: The amine group can act as a base and accept a proton (H⁺) from acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, aldehydes, ketones, and acids. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to various substituted derivatives, while condensation reactions can yield imines or enamines.
Aplicaciones Científicas De Investigación
2-(Cyclohexylamino)isonicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic applications.
Material Science: Its chemical properties make it a candidate for the development of new materials.
Biological Studies: It is used in studies to understand its interactions with biological molecules.
Mecanismo De Acción
based on its structure, it is likely to interact with molecular targets through its amine and cyano groups, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinonitrile (3-cyanopyridine): This compound has a similar pyridine ring with a cyano group but lacks the cyclohexylamino substitution.
2-(Cyclohexylamino)nicotinonitrile: This compound is closely related and shares similar structural features.
Uniqueness
2-(Cyclohexylamino)isonicotinonitrile is unique due to the presence of both the cyclohexylamino and cyano groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
2-(cyclohexylamino)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFJSWYTLLLAJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562492 |
Source


|
| Record name | 2-(Cyclohexylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127680-82-4 |
Source


|
| Record name | 2-(Cyclohexylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)
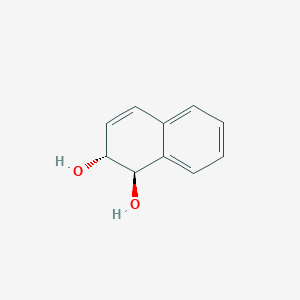
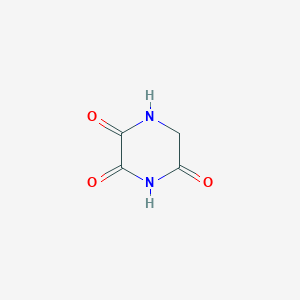
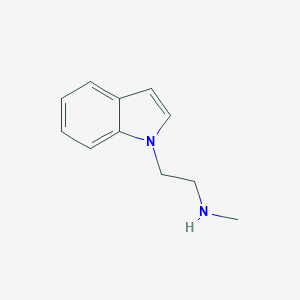
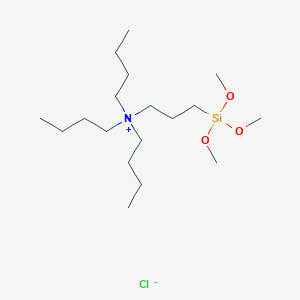
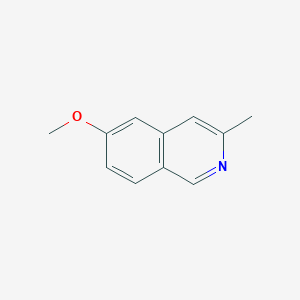
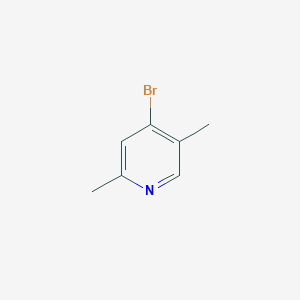
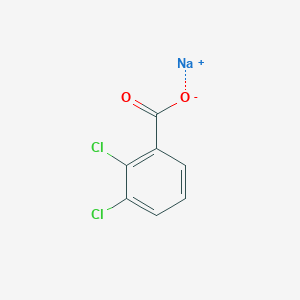
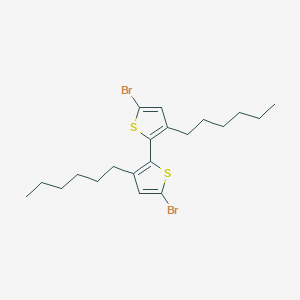
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
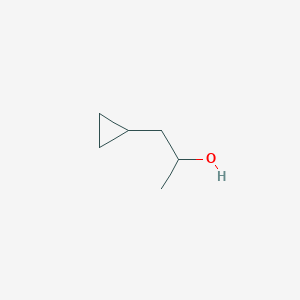
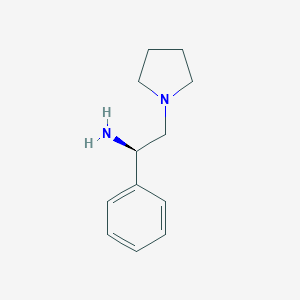
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)
